molecular formula C22H22N4O4 B10992676 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-2-oxoacetamide

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-2-oxoacetamide

Cat. No.: B10992676
M. Wt: 406.4 g/mol
InChI Key: DTLNNSNYRBOMJJ-UHFFFAOYSA-N
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Description

2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-2-oxoacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-2-oxoacetamide involves multiple steps. One common method includes the condensation of iminodiacetic acid with various amines under microwave irradiation to form piperazine-2,6-dione derivatives. These derivatives are then condensed with 1H-indole-2-carboxylic acid under microwave irradiation to yield the desired compound . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-2-oxoacetamide include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

What sets 2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-2-oxoacetamide apart is its unique combination of the indole and piperazine moieties, which contribute to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-2-oxoacetamide

InChI

InChI=1S/C22H22N4O4/c1-30-17-8-6-16(7-9-17)23-20(27)22(29)26-12-10-25(11-13-26)21(28)19-14-15-4-2-3-5-18(15)24-19/h2-9,14,24H,10-13H2,1H3,(H,23,27)

InChI Key

DTLNNSNYRBOMJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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